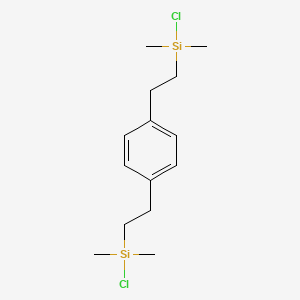
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene is a chemical compound with the molecular formula C14H24Cl2Si2 and a molecular weight of 319.4 g/mol. It is primarily used in research settings and is known for its unique structure, which includes two chlorodimethylsilyl groups attached to a benzene ring via ethyl linkers.
Vorbereitungsmethoden
The synthesis of 1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene typically involves the reaction of 1,4-dibromo-2-(chlorodimethylsilyl)ethane with benzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and requires an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The compound reacts with water, leading to the formation of silanols and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene involves its ability to form stable bonds with other molecules through its chlorodimethylsilyl groups. These groups can undergo substitution reactions, allowing the compound to interact with various molecular targets. The pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene can be compared with other similar compounds, such as:
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar structure but with the chlorodimethylsilyl groups attached to an ethane backbone instead of a benzene ring.
1,4-Bis(dimethylsilyl)benzene: This compound lacks the chlorine atoms, which can significantly alter its reactivity and applications.
Eigenschaften
IUPAC Name |
chloro-[2-[4-[2-[chloro(dimethyl)silyl]ethyl]phenyl]ethyl]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Cl2Si2/c1-17(2,15)11-9-13-5-7-14(8-6-13)10-12-18(3,4)16/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAFVXMLKNRNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CC[Si](C)(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














